4-Chloro-2-piperazin-1-yl-benzothiazole
Overview
Description
4-Chloro-2-piperazin-1-yl-benzothiazole is a heterocyclic compound with the molecular formula C11H12ClN3S. It is a derivative of benzothiazole, featuring a piperazine ring substituted at the 2-position and a chlorine atom at the 4-position.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets via various non-covalent interactions . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to mycobacterium tuberculosis growth and survival .
Result of Action
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may inhibit the growth and survival of mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific structural modifications present in 4-Chloro-2-piperazin-1-yl-benzothiazole .
Cellular Effects
Benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-piperazin-1-yl-benzothiazole typically involves the reaction of 2-aminobenzothiazole with piperazine in the presence of a chlorinating agent. One common method includes the following steps:
Formation of 2-chlorobenzothiazole: This is achieved by treating 2-aminobenzothiazole with thionyl chloride.
Nucleophilic substitution: The 2-chlorobenzothiazole is then reacted with piperazine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-piperazin-1-yl-benzothiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Condensation reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Various substituted benzothiazoles.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
4-Chloro-2-piperazin-1-yl-benzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of antipsychotic, antimicrobial, and anticancer agents
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but lacks the chlorine atom at the 4-position.
2-Arylbenzothiazoles: These compounds have an aryl group at the 2-position instead of a piperazine ring.
Perphenazine: A phenothiazine derivative with similar pharmacological properties.
Uniqueness
4-Chloro-2-piperazin-1-yl-benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both the piperazine ring and the chlorine atom enhances its binding affinity to various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
4-chloro-2-piperazin-1-yl-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBXITPMENARIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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